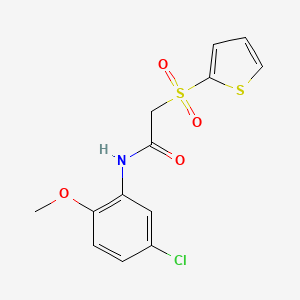

N-(5-chloro-2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-thiophen-2-ylsulfonylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO4S2/c1-19-11-5-4-9(14)7-10(11)15-12(16)8-21(17,18)13-3-2-6-20-13/h2-7H,8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBBJQZQKCOVEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CS(=O)(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Intermediate Synthesis

Core Building Blocks

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide requires three primary intermediates:

- 5-Chloro-2-methoxyaniline : Serves as the aromatic amine backbone for acetamide formation.

- Thiophen-2-ylsulfonyl chloride : Provides the sulfonyl group for electrophilic substitution.

- Chloroacetamide derivatives : Act as precursors for nucleophilic substitution reactions.

Table 1: Key Intermediates and Their Properties

Intermediate Preparation

Thiophen-2-ylsulfonyl chloride is typically synthesized via chlorosulfonation of thiophene using chlorosulfonic acid under controlled temperatures (0–5°C). 5-Chloro-2-methoxyaniline is commercially available but can be prepared by methoxylation of 5-chloro-2-nitrophenol followed by catalytic hydrogenation.

Stepwise Synthesis Pathways

Nucleophilic Substitution Route (Path A)

This two-step method involves initial acetamide formation followed by sulfonylation:

Step 1: Acetamide Formation

5-Chloro-2-methoxyaniline reacts with 2-chloroacetamide in acetonitrile under alkaline conditions (K₂CO₃, 25°C, 12 h), yielding N-(5-chloro-2-methoxyphenyl)-2-chloroacetamide with 85% efficiency.

Step 2: Sulfonylation

The chloroacetamide intermediate undergoes sulfonylation with thiophen-2-ylsulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. Reaction conditions (0°C for 1 h, then 25°C for 6 h) prevent exothermic side reactions, achieving a 78% yield.

Table 2: Reaction Conditions for Path A

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | K₂CO₃, 2-chloroacetamide | CH₃CN | 25°C | 12 h | 85% |

| 2 | TEA, sulfonyl chloride | DCM | 0°C → 25°C | 7 h | 78% |

One-Pot Sulfonamide Coupling (Path B)

A rhodium(III)-catalyzed C–H activation strategy enables direct coupling of preformed acetamide derivatives with sulfonyl diazo compounds. This method, adapted from, uses [Cp*RhCl₂]₂ (5 mol%) and AgSbF₆ (20 mol%) in 1,2-dichloroethane (DCE) at 80°C for 8 h, achieving 82% yield with superior regioselectivity.

Alternative Synthetic Approaches

Thiourea-Mediated Sulfhydrylation

As described in, 2-mercaptoacetamide intermediates can react with thiophen-2-ylsulfonyl chloride under oxidative conditions (H₂O₂, acetic acid). This method avoids harsh bases but requires strict oxygen exclusion, yielding 70–75% product.

Solid-Phase Synthesis

Immobilizing 5-chloro-2-methoxyaniline on Wang resin enables iterative coupling cycles. After sulfonylation, cleavage with trifluoroacetic acid (TFA) yields the target compound with 88% purity (HPLC), though scalability remains challenging.

Reaction Optimization and Challenges

Catalytic Enhancements

Analytical Characterization

Spectroscopic Validation

Industrial-Scale Considerations

- Cost Efficiency : Path A is preferred for large batches due to lower catalyst costs.

- Waste Management : TEA and DCM require distillation recovery systems to meet environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The compound has been studied for various potential applications:

- Enzyme Inhibition : The sulfonyl group suggests possible use as an enzyme inhibitor, similar to other sulfonamide drugs. Studies have indicated that compounds with similar structures can inhibit enzymes critical in metabolic pathways related to diseases, such as acetylcholinesterase, which is relevant in neurodegenerative conditions.

- Antimicrobial Activity : Preliminary investigations suggest that N-(5-chloro-2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide may exhibit antimicrobial properties against common pathogens like Escherichia coli and Staphylococcus aureus. The structure's modifications could enhance its efficacy against these bacteria.

- Cytotoxicity : Compounds with similar structural motifs have shown selective cytotoxicity towards cancer cell lines. Early research indicates that this compound may also exhibit potential as an anticancer agent, with ongoing studies evaluating its effectiveness against various cancer types.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Cytotoxicity | Selective toxicity towards cancer cell lines | |

| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase |

Case Study: Antimicrobial Efficacy

A study published in MDPI explored the antimicrobial efficacy of structurally related compounds, establishing a correlation between specific structural features and enhanced biological activity. The findings indicated that modifications to the thiophenesulfonyl group significantly improved antimicrobial potency against gram-positive bacteria.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests potential development into anticancer agents. The mechanisms through which these compounds exert their effects include interference with microbial cell wall synthesis and induction of apoptosis in cancer cells through mitochondrial pathways.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The compound’s key structural elements include:

- Aryl Group : 5-chloro-2-methoxyphenyl (electron-withdrawing Cl and electron-donating OCH3 substituents).

- Sulfonyl Group : Thiophen-2-ylsulfonyl (a sulfur-containing heterocycle).

Comparative analysis with analogs (Table 1) highlights how substituent variations influence activity:

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Pharmacological and Functional Insights

Anti-Cancer Activity

- Quinazoline Sulfonyl Analogs (Compounds 38–40): Exhibit IC50 values in the nanomolar range against HCT-1, MCF-7, and PC-3 cancer cell lines. The quinazoline core enhances DNA intercalation or kinase inhibition .

- Thiophene Sulfonyl vs.

Antimicrobial Activity

- Benzothiazole Sulfonyl Derivatives (Compounds 47–50) : Show potent activity against gram-positive bacteria (e.g., Staphylococcus aureus) due to sulfonyl-linked hydrophobic interactions with bacterial membranes .

- Thiophene Sulfonyl vs. Benzothiazole Sulfonyl : Thiophene’s smaller aromatic system may reduce lipid bilayer penetration, possibly limiting broad-spectrum antimicrobial efficacy.

Enzyme Modulation

- MAO-B and AChE Inhibitors (): Acetamides with naphthoquinone or triazole-benzothiazole groups inhibit MAO-B (IC50 ~0.028 mM) and cholinesterases, relevant for neurodegenerative diseases .

- Target Compound’s Potential: The chloro-methoxyphenyl group may enhance blood-brain barrier permeability, suggesting possible neuroactivity, though this requires validation.

Receptor Agonism

- Pyridazinone Derivatives (): Act as FPR2 agonists, inducing calcium mobilization in neutrophils. The bromophenyl group enhances receptor binding affinity .

- Thiophene Sulfonyl vs. Pyridazinone: The target’s sulfonyl-thiophene moiety lacks the pyridazinone’s hydrogen-bonding capacity, likely shifting activity away from FPR targets.

Key Structural and Functional Divergences

Substituent Impact on Bioactivity

- Chloro vs. Methoxy Positioning : The 5-chloro-2-methoxyphenyl group in the target compound may improve metabolic stability compared to 4-methoxyphenyl analogs (e.g., Compound 38) due to reduced oxidative demethylation .

- Sulfonyl Heterocycles : Thiophene sulfonyl groups confer moderate electron-withdrawing effects, whereas quinazoline or benzothiazole sulfonyl groups provide extended π-systems for target binding .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on various studies, including its synthesis, structure-activity relationship (SAR), and experimental findings.

Chemical Structure and Properties

The molecular formula of N-(5-chloro-2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide is with a molecular weight of 428.95 g/mol. The presence of a chloro group and a methoxy group on the phenyl ring, along with a thiophenesulfonamide moiety, suggests potential interactions with biological targets.

Synthesis

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide typically involves the reaction of 5-chloro-2-methoxyphenol with thiophenesulfonamide derivatives under controlled conditions. The synthetic route often includes steps such as sulfonation and acetamide formation, which are crucial for achieving the desired biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to N-(5-chloro-2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide. For instance, a study on N-(substituted phenyl)-2-chloroacetamides demonstrated effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The compounds exhibited varying degrees of efficacy against Gram-negative bacteria and fungi, indicating that structural modifications significantly influence their biological activity .

Table 1: Antimicrobial Activity Comparison

| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |

|---|---|---|---|

| N-(5-chloro-2-methoxyphenyl)-... | Effective | Less effective | Moderately effective |

| N-(4-chlorophenyl)-2-chloroamide | Highly effective | Moderate | Less effective |

Anticancer Activity

In addition to antimicrobial properties, compounds with similar structures have shown promise in anticancer assays. For example, thienyl derivatives have been investigated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of electron-withdrawing groups like chloro and methoxy enhances the lipophilicity and bioavailability of these compounds, potentially leading to increased efficacy in cancer treatment .

Structure-Activity Relationship (SAR)

The biological activity of N-(5-chloro-2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide can be understood through SAR studies. Key factors influencing activity include:

- Substituent Position : The position of halogen and other substituents on the phenyl ring affects lipophilicity and membrane permeability.

- Functional Groups : The presence of sulfonamide groups enhances interaction with bacterial enzymes, contributing to antimicrobial properties.

- Molecular Weight : Compounds adhering to Lipinski's Rule of Five tend to exhibit better oral bioavailability and pharmacokinetic profiles .

Case Studies

Several case studies have explored the efficacy of similar compounds:

- Antimicrobial Screening : A study screened various N-substituted chloroacetamides against multiple pathogens, confirming that modifications significantly impacted their antimicrobial effectiveness .

- In Vivo Studies : Animal models have shown that compounds resembling N-(5-chloro-2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide exhibit reduced tumor growth rates when administered in therapeutic doses, indicating potential for further development in oncology .

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for N-(5-chloro-2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide?

The synthesis involves multi-step organic reactions requiring precise control of temperature (±2°C), solvent polarity (e.g., dichloromethane or toluene/water mixtures), and reaction time (5–7 hours for azide substitutions). Key steps include sulfonylation of the thiophene moiety and coupling with the chloromethoxyphenylacetamide core. TLC (hexane:ethyl acetate, 9:1) is essential for monitoring intermediate formation. Post-reaction purification via column chromatography or recrystallization (ethanol) ensures >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

- NMR spectroscopy (¹H/¹³C): Resolves aromatic protons (δ 6.8–7.5 ppm) and sulfonyl/acetamide carbonyl signals (δ 165–170 ppm).

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 413.02) and fragmentation patterns.

- HPLC : Quantifies purity (>98%) using C18 columns with acetonitrile/water gradients .

Q. How should researchers handle stability issues during storage or experimental use?

The compound is sensitive to moisture and light. Store at –20°C in amber vials under inert gas (argon). Decomposition products (e.g., sulfonic acids) can form under acidic conditions; periodic HPLC analysis is recommended to verify stability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from assay conditions (pH, co-solvents like DMSO). Normalize data using internal controls (e.g., reference inhibitors) and validate via orthogonal methods (SPR for binding affinity vs. enzymatic activity). Meta-analysis of crystal structures (e.g., PubChem CID 1223985) can clarify target interactions .

Q. How can computational methods predict structure-activity relationships (SAR) for derivatives?

- DFT calculations : Analyze electron density maps (MESP) to identify nucleophilic/electrophilic regions.

- Molecular docking (AutoDock Vina) : Model interactions with targets like myeloperoxidase (MPO), focusing on hydrogen bonds with Gln91 and hydrophobic contacts with the thiophene ring .

- QSAR models : Use Hammett constants (σ) for substituents on the phenyl ring to predict bioactivity trends .

Q. What experimental designs validate hypothesized mechanisms of pharmacological action?

Q. How can researchers address synthetic challenges in scaling up derivatives for in vivo studies?

Optimize microwave-assisted synthesis for key steps (e.g., sulfonylation, 80°C, 30 minutes) to reduce side products. Use flow chemistry for intermediates prone to oxidation. Purify via preparative HPLC with volatile buffers (ammonium formate) to streamline lyophilization .

Methodological Considerations

Q. What protocols ensure reproducibility in biological assays?

Q. How are crystallographic data utilized to refine synthetic strategies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.